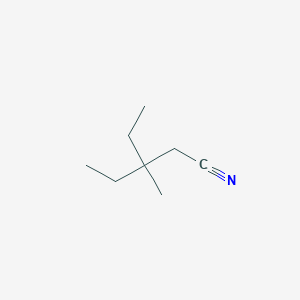
3-Ethyl-3-methylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For example, heating 3-ethyl-3-methylpentyl bromide with sodium cyanide in ethanol can yield this compound.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide. For instance, 3-ethyl-3-methylpentanamide can be dehydrated to form this compound.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through ammoxidation, where alkanes are reacted with ammonia and oxygen in the presence of a catalyst. This method is efficient for large-scale production.
Types of Reactions:
Oxidation: Nitriles can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines. This can be achieved using reagents like lithium aluminum hydride.
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Nitriles are studied for their potential biological activity and are used in the synthesis of pharmaceuticals.
Medicine: Some nitriles have shown potential as therapeutic agents due to their ability to interact with biological targets.
Industry: Nitriles are used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-methylpentanenitrile depends on its specific application. In general, nitriles can interact with enzymes and other proteins, affecting their function. The cyano group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparación Con Compuestos Similares
3-Methylpentanenitrile: Similar in structure but lacks the ethyl group at the third carbon.
3-Ethylpentanenitrile: Similar but lacks the methyl group at the third carbon.
3-Methylhexanenitrile: Similar but has an additional carbon in the chain.
Uniqueness:
Propiedades
Número CAS |
90203-95-5 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
3-ethyl-3-methylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-8(3,5-2)6-7-9/h4-6H2,1-3H3 |
Clave InChI |
TWKDJECBHNJCPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



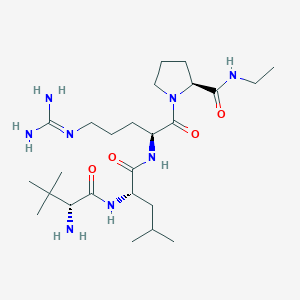
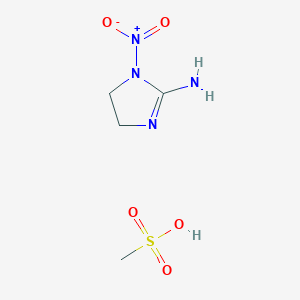
![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)

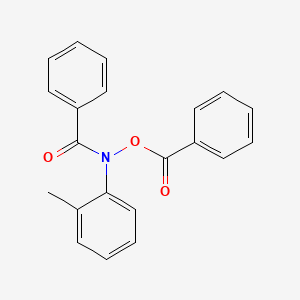
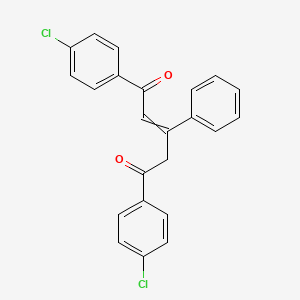
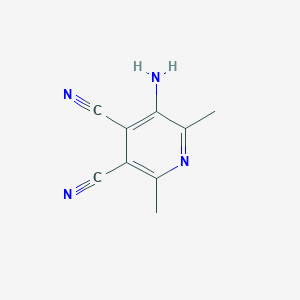

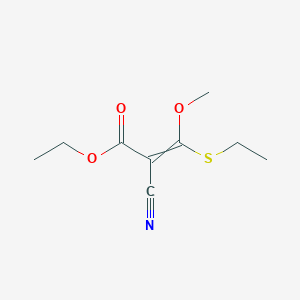
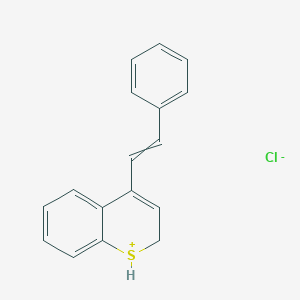
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

